1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid
Description
The compound 1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid is a quinazolinone derivative with a benzyl group at position 3, a sulfanyl-acetyl linker, and a piperidine-4-carboxylic acid moiety. Its core structure is characterized by the 3,4-dihydroquinazolin-4-one scaffold, which is associated with diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
1-[2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-20(25-12-10-17(11-13-25)22(29)30)15-31-23-24-19-9-5-4-8-18(19)21(28)26(23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKDVFVJFOKBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.
Chemical Structure
The compound features a complex structure that includes a piperidine ring, a benzyl group, and a sulfanyl moiety, which contribute to its pharmacological properties. The molecular formula is .
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. A study on related compounds demonstrated that 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-substituted thiosemicarbazides displayed significant antimicrobial activity against various bacterial strains. The presence of the benzyl group and the sulfanyl moiety was crucial for enhancing this activity .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| AS1 | E. coli | 32 µg/mL |
| AS2 | S. aureus | 16 µg/mL |
| AS3 | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored. A study reported that compounds with similar structural motifs inhibited the proliferation of cancer cell lines, suggesting that modifications to the quinazoline core can enhance cytotoxicity against tumor cells. Specifically, compounds with electron-withdrawing groups showed increased activity against breast cancer cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | HeLa (Cervical) | 10.0 |
| Compound C | A549 (Lung) | 15.0 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : The presence of sulfur in the structure may contribute to antioxidant activity, protecting cells from oxidative stress.
Study on Antimicrobial Effects
A recent investigation into the antimicrobial effects of related compounds revealed that those containing the sulfanyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-sulfanyl counterparts. This suggests that the sulfanyl moiety plays a critical role in mediating these effects.
Study on Anticancer Properties
In vitro studies conducted on various cancer cell lines demonstrated that modifications to the quinazoline structure significantly impacted cytotoxicity levels. For instance, introducing different substituents on the benzyl ring altered interactions with cellular targets, enhancing anticancer efficacy.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- The compound exhibits significant antibacterial properties. Studies have shown that derivatives containing the piperidine nucleus demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfamoyl group is linked to enhanced antibacterial action and enzyme inhibition .
-
Enzyme Inhibition
- Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease. For instance, certain derivatives demonstrated strong inhibitory activity against urease, which is crucial for the treatment of infections caused by urease-producing bacteria .
- Anti-inflammatory Effects
Case Study 1: Antibacterial Screening
A recent study synthesized a series of compounds related to 1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid and evaluated their antibacterial efficacy. The results indicated that certain derivatives exhibited IC50 values as low as 0.63 µM against Salmonella typhi, showcasing their potential as effective antimicrobial agents .
Case Study 2: Enzyme Inhibition Profile
Research focusing on the enzyme inhibition profile of synthesized derivatives revealed that several compounds showed promising results against acetylcholinesterase (AChE), with some achieving IC50 values indicative of strong inhibitory effects. This suggests a potential application in treating conditions like Alzheimer's disease where AChE inhibitors are beneficial .
Comparison with Similar Compounds
Structural Analogues from the AS Series ()
The 2015 study synthesized 10 quinazolinone derivatives (AS1–AS10) with varying substituents. Key structural analogs include:
Key Differences vs. Target Compound :
- The target compound replaces the hydrazinecarbothioamide group with a sulfanyl-acetyl-piperidine-4-carboxylic acid chain, enhancing polarity and hydrogen-bonding capacity.
- AS8 and AS9 exhibit antitubercular activity due to electron-withdrawing substituents (Cl, NO₂), suggesting that similar modifications to the target compound could improve bioactivity .
Piperidine-4-Carboxylic Acid Derivatives ()
Other piperidine-4-carboxylic acid derivatives with quinazolinone or heterocyclic cores include:
Key Differences vs. Target Compound :
- The target compound’s 3-benzyl-quinazolinone core provides a balance of aromatic stacking and moderate hydrophobicity.
Insights :
- The target compound’s carboxylic acid group may improve solubility but reduce membrane permeability compared to AS8’s chlorophenyl group .
- Analogues with electron-withdrawing groups (AS8, AS9) show higher antitubercular activity, suggesting that modifying the benzyl group in the target compound with Cl or NO₂ could enhance efficacy .
Q & A
Q. What are the common synthetic routes for 1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid, and how can impurities be minimized during synthesis?
Methodological Answer: The compound is typically synthesized via a multi-step process involving (i) condensation of 3-benzyl-4-oxo-3,4-dihydroquinazoline-2-thiol with a bromoacetyl-piperidine intermediate, followed by (ii) acid-catalyzed cyclization. Key challenges include controlling sulfanyl-acetyl coupling efficiency and minimizing residual solvents or unreacted intermediates.
- Impurity Mitigation:
- Use HPLC-MS with a C18 column (Buffer: 15.4 g ammonium acetate in 1 L water, pH 6.5 adjusted with acetic acid) to monitor byproducts like epimeric impurities or hydrolyzed intermediates .
- Optimize reaction stoichiometry (1:1.2 molar ratio of thiol to bromoacetyl intermediate) to reduce dimerization .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS):
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility:
- Stability:
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Path Search:
- Use density functional theory (DFT) at the B3LYP/6-31G* level to model sulfanyl-acetyl coupling energetics. Transition-state analysis identifies rate-limiting steps (e.g., thiolate nucleophilic attack) .
- Machine Learning (ML):
- Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DBU) for yield improvement .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Standardization:
- Use a 3D tumor spheroid model alongside 2D monolayer assays to account for microenvironmental effects on activity.
- Validate target engagement via surface plasmon resonance (SPR) to measure binding affinity (KD) to quinazoline-binding proteins .
- Data Normalization:
Q. How can researchers design experiments to elucidate the compound’s structure-activity relationship (SAR) for quinazoline-based targets?
Methodological Answer:
- Fragment Replacement Studies:
- Synthesize analogs with modified benzyl groups (e.g., 4-fluoro-benzyl) or piperidine substituents (e.g., 3-methyl-piperidine) to probe steric/electronic effects.
- Use molecular docking (AutoDock Vina) to map interactions with the ATP-binding pocket of kinase targets .
- Free-Wilson Analysis:
- Statistically correlate substituent changes (e.g., sulfanyl vs. sulfonyl) with activity trends using multivariate regression .
Q. What methodologies address batch-to-batch variability in pharmacological studies?
Methodological Answer:
- Quality-by-Design (QbD):
- Implement a central composite design (CCD) to optimize reaction parameters (temperature, pH, catalyst loading).
- Monitor critical quality attributes (CQAs) like enantiomeric excess (≥98%) via chiral HPLC .
- Stability-Indicating Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
